beta-Preprotachykinin (111-126)
Description
Structure
2D Structure
Properties
CAS No. |
114547-33-0 |
|---|---|
Molecular Formula |
C78H120N22O28S |
Molecular Weight |
1846 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C78H120N22O28S/c1-35(2)28-49(93-62(112)37(5)79)69(119)97-53(32-58(82)107)73(123)99-55(34-102)75(125)100-61(36(3)4)76(126)87-39(7)64(114)94-50(29-40-11-15-42(103)16-12-40)70(120)91-46(20-23-59(108)109)66(116)89-44(10-9-26-85-78(83)84)65(115)98-54(33-101)74(124)86-38(6)63(113)88-47(25-27-129-8)68(118)90-45(19-22-56(80)105)67(117)96-52(31-57(81)106)72(122)95-51(30-41-13-17-43(104)18-14-41)71(121)92-48(77(127)128)21-24-60(110)111/h11-18,35-39,44-55,61,101-104H,9-10,19-34,79H2,1-8H3,(H2,80,105)(H2,81,106)(H2,82,107)(H,86,124)(H,87,126)(H,88,113)(H,89,116)(H,90,118)(H,91,120)(H,92,121)(H,93,112)(H,94,114)(H,95,122)(H,96,117)(H,97,119)(H,98,115)(H,99,123)(H,100,125)(H,108,109)(H,110,111)(H,127,128)(H4,83,84,85)/t37-,38-,39-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1 |
InChI Key |
MDVAOUMWEGXXRS-UOBWMYBISA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N |
Other CAS No. |
114547-33-0 |
sequence |
ALNSVAYERSAMQNYE |
Synonyms |
eta-preprotachykinin (111-126) PP-tachykinin (111-126) |
Origin of Product |
United States |
Molecular Biology and Precursor Processing of Preprotachykinin B
Gene Structure and Expression of TAC3 (Human) / Tac2 (Rodent)
The genetic architecture and expression patterns of TAC3 and its rodent counterpart, Tac2, provide fundamental insights into the regulation and function of Neurokinin B.
Genomic Organization and Exonic Content
The human TAC3 gene is located on chromosome 12. nih.govuludag.edu.tr In rodents, the Tac2 gene is found on corresponding chromosomal regions. nih.govsci-hub.box The genomic structure of the bovine preprotachykinin B gene reveals that the major messenger RNA (mRNA) species is encoded by seven exons. pnas.org A minor species includes two additional 5' exons and lacks the 5' end of the first exon of the major mRNA. pnas.org This organization shows a resemblance to the preprotachykinin A gene, suggesting a common evolutionary origin through gene duplication. pnas.org The TAC3 gene in humans contains five exon segments that encode the NKB precursor, preprotachykinin B. wikipedia.org
Tissue-Specific Gene Expression Profiles
The expression of TAC3 and Tac2 is highly regulated and exhibits distinct tissue-specific patterns. In humans, TAC3 is primarily expressed in the central and peripheral nervous systems. genecards.orgmaayanlab.cloud High levels of TAC3 expression are found in the placenta, with concentrations 2.6-fold higher than in the brain. nih.gov In rodents, Tac2 mRNA is localized in various brain regions, including the forebrain, with lesser distribution in the brainstem structures. nih.govnih.gov This suggests a significant role for Neurokinin B in olfactory, gustatory, visceral, and neuroendocrine information processing. nih.gov
Expression of the preprotachykinin-B gene has also been detected in the rat uterus, with levels varying depending on hormonal conditions, indicating a role in uterine functions. nih.gov In the spotted sea bass, two tac3 genes, tac3a and tac3b, are highly expressed in the brain, stomach, and intestine. nih.gov Specifically, tac3a mRNA is mainly found in the hypothalamus, while tac3b is highly expressed in the telencephalon, pituitary, stomach, intestine, and testis. nih.gov
| Gene | Organism | Primary Tissues of Expression |
| TAC3 | Human | Central Nervous System, Peripheral Nervous System, Placenta genecards.orgmaayanlab.cloudnih.gov |
| Tac2 | Rodent | Brain (forebrain), Uterus nih.govnih.govnih.gov |
| tac3a | Spotted Sea Bass | Hypothalamus, Medulla Oblongata, Midbrain, Testis, Intestine nih.gov |
| tac3b | Spotted Sea Bass | Telencephalon, Pituitary, Stomach, Intestine, Testis nih.gov |
Evolutionary Conservation of the TAC3 Gene
The TAC3 gene and its product, Neurokinin B, are evolutionarily conserved across a wide range of species, from invertebrates to mammals. nih.govnih.gov This conservation underscores the fundamental biological importance of the tachykinin system. The characteristic C-terminal sequence of tachykinins, Phe-X-Gly-Leu-Met-NH2, is a hallmark of this peptide family. wikipedia.org In the case of Neurokinin B, the C-terminal methionine residue is critical for its function and is universally conserved among known tachykinins. nih.gov
Phylogenetic analyses of the TAC3 gene family in vertebrates, including teleost fish, reveal that the gene has been preserved throughout evolution, suggesting its vital roles from fish to mammals. nih.govresearchgate.netfrontiersin.org The increase in the number of tachykinin genes in vertebrates is thought to be the result of both genome and local gene duplications. nih.govresearchgate.net
Transcriptional Regulation of TAC3 Gene Expression
The expression of the TAC3 gene is tightly controlled by a complex interplay of regulatory elements and transcription factors.
Identification and Characterization of Promoter Regions
The regulation of TAC3 gene expression is, in part, controlled by its promoter region. Studies have shown that the TAC3 promoter is a target for various transcription factors that can either activate or repress gene expression. nih.gov The activity of this promoter can be influenced by cellular signaling pathways and external stimuli. nih.gov The combinatorial interaction of multiple transcription factors with regulatory elements within the promoter determines the rate of mRNA synthesis. nih.gov
Role of Specific Transcription Factors (e.g., Neuron Restrictive Silencing Factor (NRSF) / RE1-Silencing Transcription Factor (REST))
A key regulator of TAC3 gene expression is the Neuron Restrictive Silencing Factor (NRSF), also known as the RE1-Silencing Transcription Factor (REST). nih.gov NRSF is a master regulator in the nervous system, primarily acting as a transcriptional repressor of neuron-specific genes in non-neuronal cells. nih.govalzdiscovery.orgnih.gov
Research has demonstrated that both the endogenous TAC3 gene and its promoter are regulated, either directly or indirectly, by NRSF transcription factors. nih.govnih.gov This regulation results in changes in both the expression of the endogenous gene and the activity of a reporter gene driven by the TAC3 promoter. nih.gov Chromatin immunoprecipitation analysis has confirmed that NRSF and its shorter isoform, sNRSF, can bind to the Neurokinin B promoter in vivo. nih.gov This interaction highlights the central role of NRSF/REST in modulating the expression of TAC3 and, consequently, the levels of Neurokinin B. nih.govelifesciences.org
Alternative Splicing and Precursor Isoforms of Preprotachykinin B
Alternative splicing of the preprotachykinin B pre-mRNA is a key mechanism for generating diversity in the resulting peptide products. This process allows a single gene to produce multiple mRNA transcripts, which are then translated into different precursor protein isoforms.
Identification of mRNA Transcripts (e.g., Alpha, Beta, and Gamma Tachykinin 3)
The preprotachykinin B gene, through alternative splicing, gives rise to multiple mRNA transcripts. While the terms alpha, beta, and gamma are more commonly associated with the splicing of the preprotachykinin A (PPT-A) gene, which encodes Substance P and Neurokinin A, the concept of different isoforms also applies to PPT-B. researchgate.netresearchgate.net The TAC3 gene, which encodes Preprotachykinin B, consists of seven exons, with five of them being translated into the precursor peptide. nih.govnih.gov Alternative splicing of these exons can result in different transcript variants. nih.gov The significance of these different tachykinin 3 precursors is not yet fully understood but may represent a mechanism for generating functional diversity. kingston.ac.uk
Differential mRNA Splicing Mechanisms
Differential mRNA splicing is a regulated process involving the selective inclusion or exclusion of exons from the final mRNA transcript. nih.gov This process is controlled by splicing factors that bind to specific regulatory sequences on the pre-mRNA, known as silencers or enhancers. nih.gov The relative abundance of different splice variants can vary between tissues, indicating a tissue-specific regulation of this process. nih.gov For the preprotachykinin A gene, it has been shown that individual neurons express only a single splice variant, suggesting a tightly controlled mechanism at the cellular level. nih.gov While the specific mechanisms governing preprotachykinin B splicing are less detailed in the available literature, the general principles of differential splicing, involving complex RNA-protein interactions, are expected to apply. nih.gov
Functional Implications of Variant Precursor Peptides
The generation of different precursor peptides through alternative splicing has significant functional implications. These variant precursors can be processed to yield a variety of bioactive peptides, potentially with different biological activities or tissue-specific functions. For instance, the different splice variants of the preprotachykinin A gene lead to the production of substance P and neurokinin A in varying ratios in different tissues. nih.gov This differential expression allows for tissue-specific physiological effects. Although the specific functional differences between the putative isoforms of preprotachykinin B are not as well-characterized, it is plausible that they contribute to the fine-tuning of tachykinin signaling in different physiological contexts.
Post-Translational Proteolytic Processing and Peptide Derivation
Following translation, the preprotachykinin B precursor protein undergoes a series of post-translational modifications, most notably proteolytic cleavage, to generate the final bioactive peptides. lecturio.comyoutube.com This processing is essential for the activation of the neuropeptides.
Cleavage of Preprotachykinin B to Proneurokinin B and Neurokinin B
The initial precursor protein, preprotachykinin B, is first cleaved to form an intermediate pro-peptide called proneurokinin B. nih.govwikipedia.org This initial cleavage step typically involves the removal of a signal peptide. nih.gov Subsequently, proneurokinin B is further processed by specific enzymes that cleave at defined sites to release the final, biologically active decapeptide, neurokinin B (NKB). nih.govwikipedia.org The primary amino acid sequence of NKB is encoded within exon 5 of the TAC3 gene. nih.gov This multi-step proteolytic processing ensures the precise generation of the functional neuropeptide.
A related peptide, beta-Preprotachykinin (111-126), has been identified and characterized. This peptide represents a fragment from the C-terminal flanking region of the beta-preprotachykinin precursor. nih.gov Its primary structure in bovine corpus striatum has been determined as Ala-Leu-Asn-Ser-Val-Ala-Tyr-Glu-Arg-Ser-Val-Met-Gln-Asp-Tyr-Glu. nih.gov
Table 1: Preprotachykinin B and its Derivatives
| Precursor/Peptide | Gene | Key Processing Step | Final Bioactive Peptide |
|---|---|---|---|
| Preprotachykinin B | TAC3 | Proteolytic Cleavage | Neurokinin B |
| Proneurokinin B | TAC3 | Further Proteolytic Cleavage | Neurokinin B |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| beta-Preprotachykinin (111-126) |
| Preprotachykinin B |
| Proneurokinin B |
| Neurokinin B |
| Substance P |
| Neurokinin A |
| Alpha-Preprotachykinin |
| Gamma-Preprotachykinin |
| Tachykinin |
| Gonadotropin-releasing hormone |
Enzymatic Pathways Involved in Peptide Maturation
The generation of biologically active peptides from the Preprotachykinin B precursor is a multi-step process involving post-translational proteolytic processing. nih.gov The initial precursor, Preprotachykinin B, undergoes enzymatic cleavage to form an intermediate pro-peptide, proneurokinin B. wikipedia.org A subsequent proteolytic cleavage of proneurokinin B yields the final active decapeptide, Neurokinin B (NKB). wikipedia.org
This maturation process is carried out by a series of enzymes, typically prohormone convertases that cleave at specific basic amino acid residues. This is followed by the action of carboxypeptidases to trim the resulting peptide. The processing of tachykinin precursors often occurs at dibasic cleavage sites.
A specific example of this enzymatic maturation is the formation of beta-Preprotachykinin (111-126). This peptide is the C-terminal flanking peptide of human beta-preprotachykinin. It is derived from a larger 19-amino acid residue precursor, beta-preprotachykinin (111-129). The final maturation into the 111-126 form occurs through the removal of three arginine residues (Arg127-Arg128-Arg129) from the C-terminus by endogenous processing enzymes.
Formation of N-Terminally Extended Forms of Neurokinin B
While N-terminally extended forms are well-documented for other tachykinins like Neurokinin A (which can be extended to form neuropeptide K and neuropeptide γ), the processing of Preprotachykinin B is also complex. nih.govnih.gov In humans, the gene encoding Preprotachykinin B, TAC3, can undergo alternative splicing to produce multiple transcript variants. nih.govnih.gov This differential splicing can result in three different TAC3 precursors, designated as α, β, and γ. nih.gov
Such variations at the mRNA level, coupled with alternative proteolytic processing of the precursor protein, create the potential for the formation of N-terminally extended or other structural variants of Neurokinin B. Although specific, named N-terminally extended forms of NKB are not as extensively characterized as those for Neurokinin A, the underlying molecular mechanisms that could produce them are present. Mutations affecting these splice sites in the TAC3 gene have been shown to cause abnormal transcription products, highlighting the importance of precise processing for normal physiological function. oup.com
Species-Specific Processing Variants (e.g., Neurokinin F in Teleosts)
The processing of the Preprotachykinin B precursor exhibits significant variation across different vertebrate lineages, with a prominent example being the distinction between mammals and teleost fish. In mammals, the TAC3 gene typically encodes a single tachykinin peptide, Neurokinin B. nih.gov
In contrast, the orthologous tac3 gene in teleosts encodes for two distinct tachykinin peptides: Neurokinin B (NKB) and a second peptide known as Neurokinin F (NKF). nih.govpnas.orgresearchgate.net NKF is also referred to as NKB-related peptide (NKBRP). nih.govnih.gov This additional peptide, NKF, is unique to fish and appears to have been lost during the evolution of other vertebrate species. pnas.org
This divergence is further amplified by a whole-genome duplication event that occurred specifically in the teleost lineage. nih.gov This event resulted in the presence of two tac3 genes in many fish species, tac3a and tac3b. researchgate.netfrontiersin.org Consequently, these species can produce up to four different tachykinin peptides from these genes (e.g., NKBa, NKBb, NKFa, and NKFb). nih.gov Functionally, NKB and NKF can exert different effects, for instance on the expression of gonadotropic hormones, suggesting a functional diversification of these peptides in fish. nih.gov
Table 1: Comparison of Preprotachykinin B Processing in Mammals vs. Teleosts
| Feature | Mammals | Teleosts (Fish) |
|---|---|---|
| Gene | TAC3 | tac3a and tac3b (due to gene duplication) |
| Encoded Peptides | Neurokinin B (NKB) | Neurokinin B (NKB) and Neurokinin F (NKF) |
| Number of Peptides | Typically one | Up to four (NKBa, NKBb, NKFa, NKFb) |
| Evolutionary Note | - | NKF is unique to fish and was lost in other lineages. |
Neurokinin B Receptor Systems and Signaling Transduction
Neurokinin 3 Receptor (NK3R): Primary Interaction Partner
Neurokinin B exhibits its highest affinity and primary physiological effects through the Neurokinin 3 Receptor (NK3R). wikipedia.org This receptor is a key component of the tachykinin system and plays a crucial role in mediating the central and peripheral actions of NKB.
The Neurokinin 3 Receptor is a protein encoded by the TACR3 gene in humans and the Tacr3 gene in mice. acs.orgwikipedia.org It belongs to the tachykinin receptor family, which are members of the larger G-protein coupled receptor (GPCR) superfamily, specifically the rhodopsin-like receptor class. acs.orggenecards.orgacs.org Structurally, NK3R is characterized by seven hydrophobic transmembrane domains that span the cell membrane, a common feature of GPCRs. wikipedia.orgnih.gov The complete amino acid sequence of the human NK3R has been determined, revealing a high degree of conservation in the transmembrane regions when compared to other human neurokinin receptors (NK1R and NK2R), with the main differences found at the amino- and carboxy-termini. nih.gov The TACR3 gene is located on chromosome 4q24 in humans, while the mouse Tacr3 gene is found on chromosome 3. wikipedia.orgjax.org Loss-of-function mutations in the TACR3 gene are associated with conditions such as hypogonadotropic hypogonadism, highlighting the receptor's critical role in reproductive function. genecards.orgoup.com
The tachykinin receptor family consists of three main subtypes: NK1R, NK2R, and NK3R, each with a preferred endogenous peptide ligand. guidetopharmacology.org Neurokinin B is the natural high-affinity ligand for the NK3R. acs.orgnih.gov While NKB can interact with other neurokinin receptors, it demonstrates the highest binding affinity for NK3R. wikipedia.orgwikipedia.org This selectivity is a key determinant of the specific physiological roles attributed to NKB signaling. The binding of NKB to NK3R initiates downstream intracellular signaling cascades, including the activation of phospholipase C, which leads to the generation of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol, and subsequent mobilization of intracellular calcium. nih.govguidetopharmacology.org Several synthetic agonists, such as Senktide (B1681736) and [MePhe⁷]-NKB, have been developed that are highly selective for the NK3R and are used in research to study its function. wikipedia.orgguidetopharmacology.orgacs.org
Table 1: NK3R Agonist Selectivity
| Agonist | Receptor Target | Selectivity Profile | Reference |
|---|---|---|---|
| Neurokinin B | NK3R | Endogenous ligand with the highest affinity for NK3R. wikipedia.orgwikipedia.org | wikipedia.orgwikipedia.org |
| Senktide | NK3R | Potent and selective synthetic agonist for NK3R. wikipedia.orgmedchemexpress.com | wikipedia.orgmedchemexpress.com |
| [MePhe⁷]-NKB | NK3R | A modified version of NKB that acts as a selective NK3R agonist. guidetopharmacology.orgacs.org | guidetopharmacology.orgacs.org |
Interactions with Other Tachykinin Receptor Subtypes (NK1R, NK2R)
While NK3R is the primary receptor for Neurokinin B, the peptide can also interact with the other two tachykinin receptors, NK1R and NK2R, albeit with different affinities and functional outcomes.
The tachykinin peptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), all share a common C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2. guidetopharmacology.orgnih.govnih.gov This conserved region is crucial for their biological activity and is the basis for the cross-reactivity observed among the tachykinin receptors. guidetopharmacology.orgnih.gov Consequently, NKB has the ability to bind to NK1R and NK2R, although with a much lower affinity compared to its interaction with NK3R. wikipedia.orgguidetopharmacology.org Similarly, the preferred ligands for NK1R (Substance P) and NK2R (Neurokinin A) can also bind to NK3R, but again with reduced affinity. guidetopharmacology.org This promiscuous binding profile suggests a potential for overlapping biological effects under certain physiological or pathological conditions where high concentrations of these peptides may be present.
The binding of Neurokinin B to its non-primary receptors, NK1R and NK2R, can lead to distinct and sometimes opposing physiological effects. A notable example of this is seen in the regulation of blood vessel tone. wikipedia.org Studies have indicated that when NKB binds to the NK1 receptor, it can cause vasodilation (widening of blood vessels). wikipedia.org In contrast, its interaction with the NK3 receptor has been found to cause vasoconstriction (narrowing of blood vessels). wikipedia.org This demonstrates that the functional outcome of NKB signaling is highly dependent on which receptor subtype it activates, allowing for a more complex and nuanced regulation of physiological processes.
Receptor Localization and Distribution in Neural and Peripheral Tissues
The Neurokinin 3 Receptor is expressed in a wide range of tissues throughout the body, in both the central nervous system and the periphery, which accounts for the diverse physiological functions of Neurokinin B.
Neural Tissues: NK3R is predominantly expressed in the central nervous system. genecards.orgnih.gov High concentrations of the receptor are found in various brain regions, including the hippocampus, hypothalamus (specifically the paraventricular nucleus and perifornical nucleus), and substantia nigra. genecards.orgnih.gov In the rat hypothalamus, NK3-positive neurons have been identified in the periventricular nucleus and the medial magnocellular paraventricular subnucleus. nih.gov The distribution of NK3R in the human and rat hypothalamus shows a large degree of similarity. nih.gov The receptor is also present in brainstem gustatory centers, such as the rostral nucleus of the solitary tract and the caudal parabrachial nucleus, suggesting a role in taste processing. etsu.edu Furthermore, NK3R is found in the spinal cord. wikipedia.org
Peripheral Tissues: Beyond the nervous system, NK3R is also located in numerous peripheral organs. acs.org These include reproductive tissues such as the uterus, ovaries, and placenta. wikipedia.orgnih.gov In the gastrointestinal tract of the mouse, NK3R immunoreactivity has been detected in neurons of the submucosal and myenteric plexuses, but not on smooth muscle cells. nih.govnih.gov This neuronal localization suggests a role in modulating gut motility and secretion. nih.gov Other peripheral locations with NK3R expression include the mesenteric vein, portal vein, and heart. wikipedia.orgendocrine-abstracts.org
Table 2: Distribution of Neurokinin 3 Receptor (NK3R)
| Tissue Type | Specific Location | Species | Reference |
|---|---|---|---|
| Neural | Hippocampus, Hypothalamus, Substantia Nigra | Human | genecards.org |
| Paraventricular Nucleus, Perifornical Nucleus | Human, Rat | nih.gov | |
| Rostral Nucleus of the Solitary Tract, Caudal Parabrachial Nucleus | Rat | etsu.edu | |
| Spinal Cord | Human | wikipedia.org | |
| Peripheral | Uterus, Placenta, Ovaries | Human, Mouse | wikipedia.orgnih.gov |
| Gastrointestinal Tract (Enteric Neurons) | Mouse, Rat, Guinea Pig | nih.govnih.gov | |
| Mesenteric Vein, Portal Vein, Heart | Not Specified | wikipedia.orgendocrine-abstracts.org |
Central Nervous System Distribution
The Neurokinin B system is widely distributed throughout the central nervous system (CNS). Immunohistochemical studies and in situ hybridization techniques in the rat brain have identified NKB-containing neurons and fibers in numerous regions critical for neuroendocrine and behavioral regulation. nih.gov
Key areas of NKB expression include:
Hypothalamus: Neurons expressing NKB are notably concentrated in the arcuate nucleus and the medial preoptic area. These regions are pivotal for reproductive physiology. nih.govnih.gov In the arcuate nucleus, NKB neurons co-express kisspeptin (B8261505) and dynorphin (B1627789), forming a crucial network that regulates gonadotropin-releasing hormone (GnRH) secretion. nih.gov
Cerebral Cortex: NKB immunoreactivity and its corresponding mRNA have been detected in the cerebral cortex, suggesting a role in higher-order cognitive functions. nih.gov
Limbic System: Significant expression is found in the amygdaloid complex and the bed nucleus of the stria terminalis, areas associated with emotional processing, stress, and fear memory. nih.govnih.gov
Other Regions: NKB-expressing neurons are also present in the hippocampal formation, habenula, and ventral pallidum. nih.gov Dense networks of NKB-immunoreactive fibers are prominent in areas such as the olfactory bulb, median eminence, and interpeduncular nucleus, indicating widespread neuromodulatory influence. nih.gov
Table 1: Distribution of Neurokinin B Systems in the Central Nervous System
| Brain Region | Component Observed | Implied Function |
|---|---|---|
| Arcuate Nucleus | Neurons expressing NKB mRNA and peptide | Regulation of GnRH secretion, reproduction nih.govnih.gov |
| Median Preoptic Area | Neurons expressing NKB mRNA and peptide | Reproductive function, hormone regulation nih.govnih.gov |
| Cerebral Cortex | Neurons expressing NKB mRNA and peptide | Higher cognitive processes nih.gov |
| Amygdaloid Complex | Neurons and dense fibers | Emotion, fear memory nih.govnih.gov |
| Bed Nucleus of the Stria Terminals | Neurons and fibers | Stress and emotional responses nih.govnih.gov |
| Habenula | Neurons and fibers | Regulation of monoaminergic systems nih.gov |
Peripheral Tissue Expression
Beyond the CNS, the NKB system, including its receptor NK3R, is expressed in various peripheral reproductive tissues, highlighting its role in local physiological control. researchgate.net
Ovary and Uterus: Expression of the genes for both NKB (TAC3) and its receptor NK3R (TACR3) has been confirmed in the human ovary and uterus. researchgate.netnih.gov Immunoreactivity for both the peptide and the receptor is found in the endometrium and myometrium, suggesting a modulatory role in uterine function. researchgate.netnih.gov
Placenta: The placenta shows significant expression of NKB and NK3R. nih.govresearchgate.net Studies have noted that placental expression of NKB and NK3R mRNA is significantly higher in women with Polycystic Ovary Syndrome (PCOS), suggesting a potential role in the placental alterations associated with the condition. endocrine-abstracts.org
Table 2: Expression of Neurokinin B Systems in Peripheral Tissues
| Tissue | Component Measured | Key Findings |
|---|---|---|
| Uterus | mRNA and Protein (NKB & NK3R) | Expression detected in endometrium and myometrium. researchgate.netnih.gov |
| Ovary | mRNA and Protein (NKB & NK3R) | Presence of both NKB and its receptor confirmed. researchgate.netnih.gov |
| Oviduct | mRNA and Protein (NKB & NK3R) | Marked expression in oviductal epithelial cells. nih.gov |
| Placenta | mRNA (NKB & NK3R) | Expression is present and is significantly increased in PCOS cases. researchgate.netendocrine-abstracts.org |
Intracellular Signaling Pathways Activated by Neurokinin B Receptors
The binding of NKB to its receptor, NK3R, initiates a cascade of intracellular events. These pathways translate the extracellular signal into a specific cellular response.
G-Protein Coupled Receptor (GPCR) Mechanisms
The Neurokinin-3 receptor is a member of the large family of G-protein coupled receptors (GPCRs), also known as seven-transmembrane domain receptors. nih.govmdpi.comwikipedia.org The fundamental mechanism of activation involves the following steps:
Ligand Binding: NKB binds to a specific pocket on the extracellular side of the NK3R. nobelprize.org
Conformational Change: This binding induces a conformational change in the receptor protein. wikipedia.orgnih.gov
G-Protein Activation: The altered receptor shape on the intracellular side allows it to bind and activate a heterotrimeric G-protein. This activation involves catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the G-protein's alpha subunit. nih.gov
Downstream Signaling: The activated G-protein dissociates and its subunits go on to modulate the activity of various effector enzymes and ion channels, initiating downstream signaling cascades. nobelprize.org The NK3R primarily couples to Gq/11 proteins. nih.gov
PKC/Ca2+ Signal Transduction Pathways
A primary signaling route for the NK3R involves the activation of the Phospholipase C (PLC) pathway.
Upon activation by the receptor, the Gq protein stimulates PLC.
PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. embopress.org
The resulting increase in intracellular Ca2+ concentration, along with DAG, activates members of the Protein Kinase C (PKC) family. nih.gov This pathway is crucial for many cellular responses, including smooth muscle contraction and neurotransmitter release. wikipedia.org
PKA/cAMP Signal Transduction Pathways
In addition to the PLC pathway, NKB receptor activation can also stimulate the adenylyl cyclase pathway. nih.govnih.gov
This signaling route is typically mediated by Gs proteins. nih.gov
The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). bio-rad.com
cAMP acts as a second messenger, and its primary downstream effector is Protein Kinase A (PKA). mdpi.com
The binding of cAMP to the regulatory subunits of PKA causes them to release the active catalytic subunits. bio-rad.com These catalytic subunits then phosphorylate various substrate proteins on serine and threonine residues, altering their activity and leading to a cellular response. nih.govresearchgate.net Research in zebrafish has confirmed that NKB receptors can signal through both PKC/Ca2+ and PKA/cAMP pathways. nih.govmdpi.com
MAPK/ERK Signaling Cascades
The Mitogen-Activated Protein Kinase (MAPK) cascades are key downstream targets of GPCR signaling, including those activated by NKB. The Extracellular signal-Regulated Kinase (ERK) pathway is one of the most well-characterized MAPK cascades. nih.govnumberanalytics.com
Activation of the MAPK/ERK pathway can be initiated by upstream signals from both the PKC and PKA pathways. researchgate.net
For instance, activated PKC can trigger a phosphorylation cascade involving Raf, which then activates MEK (MAPK/ERK kinase), and subsequently ERK. researchgate.net
Similarly, the cAMP/PKA pathway can also lead to ERK activation, sometimes through a more complex, cell-type-specific mechanism. researchgate.net
Once activated, ERK translocates to the nucleus where it phosphorylates and regulates transcription factors, thereby controlling genes involved in fundamental cellular processes such as proliferation, differentiation, and survival. nih.govresearchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| beta-Preprotachykinin (111-126) |
| Neurokinin B (NKB) |
| Neurokinin A (NKA) |
| Substance P |
| Kisspeptin |
| Dynorphin |
| Gonadotropin-releasing hormone (GnRH) |
| Inositol trisphosphate (IP3) |
| Diacylglycerol (DAG) |
Downstream Transcriptional Regulation
The activation of the Neurokinin 3 Receptor (NK3R) by its endogenous ligand, Neurokinin B (NKB), which is proteolytically processed from its precursor beta-Preprotachykinin, initiates a complex signaling cascade that extends into the cell nucleus to modulate gene expression. wikipedia.orggenecards.org This transcriptional regulation is central to the diverse physiological functions attributed to the NKB system, particularly in the neuroendocrine control of reproduction and neuronal excitability. pnas.orgnih.govresearchgate.net The principal signaling pathway engaged by the NK3R is through its coupling to the Gq/G11 family of G-proteins, which triggers the activation of phospholipase Cβ (PLCβ). nih.govwikipedia.org
The activation of PLCβ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ mobilizes intracellular calcium stores, while DAG activates members of the Protein Kinase C (PKC) family. pnas.orgnih.gov These events form a critical link between receptor stimulation at the cell surface and the subsequent regulation of gene transcription in the nucleus.
A primary mechanism for NK3R-mediated transcriptional control is the dynamic modification of chromatin structure. Research utilizing senktide, a selective NK3R agonist, has revealed that receptor activation can profoundly alter histone acetylation, thereby influencing chromatin accessibility and gene availability for transcription. nih.gov These effects are notably dose-dependent:
Low-dose agonist exposure (e.g., 1 nM and 10 nM senktide) promotes a pro-transcriptional state by increasing the global acetylation of histones H3 and H4. This results in a more relaxed chromatin structure, facilitating the upregulation of genes involved in cellular signaling, neuron growth, and synapse formation. nih.gov
This signaling cascade ultimately converges on key transcription factors that execute the changes in gene expression. The activation of NK3R has been shown to influence several of these nuclear proteins:
c-Fos: In various neuronal populations, activation of the NK3R leads to a marked increase in the expression of the immediate early gene c-fos. nih.gov The c-Fos protein is a component of the Activator Protein-1 (AP-1) transcription factor complex, which plays a pivotal role in regulating genes associated with neuronal activity, differentiation, and plasticity.
Nuclear Factor-κB (NF-κB): The activation of PKC is a well-established upstream trigger for the NF-κB signaling pathway. embopress.org While direct evidence for NK3R-to-NF-κB signaling is an area of ongoing research, the promoter for the related tachykinin NK1 receptor contains binding sites for NF-κB, which is essential for regulating NK1R gene expression during inflammation. nih.govunifi.it This suggests that NF-κB activation may be a conserved regulatory mechanism within the tachykinin receptor family.
cAMP Response Element-Binding Protein (CREB): CREB is a critical transcription factor in neuronal function, and its activation is required for the expression of numerous genes, including c-fos. nih.gov In other G-protein coupled receptor systems, synergistic interactions between CREB and NF-κB are known to be necessary to initiate and sustain the transcription of target genes. plos.org
The functional output of this intricate regulatory network is the precise control over the expression of specific target genes. The table below summarizes findings from a study in a hypothalamic cell line expressing the NK3R, demonstrating the dose-dependent effects of the agonist senktide on gene expression. nih.gov
Table 1: Dose-Dependent Effect of NK3R Agonist (Senktide) on Gene Expression
| Dose of Senktide | Effect on Chromatin | Effect on Gene Expression | Example Affected Genes |
|---|---|---|---|
| Low (1 nM - 10 nM) | Increased global acetylation of H3/H4; relaxed chromatin | Upregulation / Activation | Genes involved in cellular signaling, neuron growth, synapse formation |
| High (100 nM) | Decreased global acetylation of H3/H4; compacted chromatin | Downregulation / Suppression | Nitric Oxide Synthase (NOS), Uncoupling Protein 1 (UCP1), Metabotropic Glutamate Receptor 5 (GRM5), Dopamine D2 Receptor (DRD2), Suppressor of Cytokine Signaling (SOCS1) |
Table 2: Key Transcription Factors in Neurokinin B Receptor Signaling
| Transcription Factor | Upstream Activators (Post-NK3R) | Role in Transcriptional Regulation |
|---|---|---|
| c-Fos (as part of AP-1) | Increased intracellular calcium, PKC activation | An immediate early gene and a marker of neuronal activity; regulates genes for cell growth and plasticity. nih.gov |
| NF-κB | Protein Kinase C (PKC) | A probable downstream target that regulates inflammatory and immune responses; implicated in the regulation of other tachykinin receptors. embopress.orgnih.gov |
| CREB | Multiple pathways, including calcium and kinase cascades | A key regulator of c-fos expression; can work synergistically with other factors like NF-κB to drive gene expression. nih.govplos.org |
Physiological Roles and Functional Mechanisms of Neurokinin B Derived from Preprotachykinin B
Neuroendocrine Regulation
NKB's primary influence on reproduction is exerted through its modulation of the neuroendocrine system, specifically by governing the release of Gonadotropin-Releasing Hormone (GnRH). numberanalytics.comendocrine.org Neurons expressing NKB are concentrated in the arcuate nucleus (ARC) of the hypothalamus, a critical site for the regulation of hormonal secretion. wikipedia.orgnumberanalytics.com These neurons are responsive to sex steroids, positioning them as key intermediaries that relay feedback from the gonads to the higher control centers of the brain. nih.govsigmaaldrich.com
Neurokinin B signaling is a cornerstone of the Hypothalamic-Pituitary-Gonadal (HPG) axis, the primary hormonal system controlling reproduction. physiology.orgnih.gov The HPG axis involves a cascade of hormonal signals from the hypothalamus to the pituitary gland, and then to the gonads (testes in males, ovaries in females). numberanalytics.com NKB's role is situated at the apex of this axis, where it is required for the normal activation of pulsatile GnRH secretion from the hypothalamus. nih.govendocrine.org
This pulsatile release of GnRH is crucial for stimulating the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function, including the production of sex hormones like testosterone (B1683101) and estradiol (B170435), and gametogenesis. numberanalytics.com Studies in healthy women have shown that blocking NKB signaling with an NK3R antagonist can suppress LH secretion, prevent normal ovarian follicle development, and delay ovulation, confirming NKB's vital role in the physiological regulation of the menstrual cycle. nih.gov
Key Findings on NKB's Role in HPG Axis Modulation
| Study Focus | Key Finding | Implication | Species |
|---|---|---|---|
| Loss-of-function mutations in TAC3 or TACR3 | Results in hypogonadotropic hypogonadism and absence of puberty. nih.govfrontiersin.org | NKB/NK3R signaling is essential for the activation of the HPG axis. | Human |
| Administration of an NK3R antagonist | Reduced basal LH secretion, delayed follicle growth and ovulation. nih.gov | NKB is necessary for physiological gonadotropin support of ovarian function. | Human |
| NKB neuron location and steroid-responsiveness | NKB neurons in the arcuate nucleus express estrogen receptors. nih.govsigmaaldrich.com | NKB neurons are a key site for sex steroid feedback on the HPG axis. | Human, Rat, Sheep |
The pulsatile secretion of GnRH is not random; it is driven by a coordinated neural network often referred to as the "GnRH pulse generator". nih.govfrontiersin.org There is substantial evidence that NKB-expressing neurons in the arcuate nucleus are a critical component of this generator. nih.govoup.comjst.go.jp Electrophysiological studies in goats have demonstrated that the local administration of NKB into the arcuate nucleus can evoke the characteristic burst firing of neurons that represents the activity of the GnRH pulse generator. jst.go.jp
Conversely, studies in rats have shown that administering an NKB agonist can, under certain conditions, suppress LH pulses, suggesting a complex, modulatory role. nih.gov This inhibitory effect appears to be dependent on the co-release of other neuropeptides. nih.govoup.com The prevailing model suggests that NKB signaling is a key initiating step in the sequence of events that generates a GnRH pulse. nih.gov The precise rhythm of this pulse generator is fundamental for maintaining normal reproductive function, and its dysregulation can lead to infertility. nih.govfrontiersin.org
NKB does not act in isolation. In the arcuate nucleus, it is co-expressed with two other crucial neuropeptides, kisspeptin (B8261505) and dynorphin (B1627789), within the same population of neurons. nih.govoup.com These neurons are collectively known as KNDy neurons, and they form a highly interconnected network that is believed to be the core of the GnRH pulse generator. nih.govwikipedia.orgendocrine-abstracts.org The intricate interplay between these three peptides is essential for shaping the pulsatile release of GnRH. frontiersin.orgoup.com
Components of the KNDy Neuronal Network and Their Primary Roles
| Neuropeptide | Receptor | Primary Action on GnRH Pulse | Reference |
|---|---|---|---|
| Neurokinin B (NKB) | NK3R | Initiates/stimulates pulse generation. | nih.govwikipedia.org |
| Kisspeptin | GPR54 (KISS1R) | Mediates the stimulatory signal to GnRH neurons. | nih.govwikipedia.org |
| Dynorphin | Kappa Opioid Receptor (KOR) | Inhibits/terminates the pulse. | nih.govoup.comnih.gov |
KNDy neurons extensively communicate with each other through autocrine (acting on the same neuron that released it) and paracrine (acting on nearby neurons) signaling. nih.govendocrine-abstracts.org NKB, released from a KNDy neuron, acts on NK3R located on itself and adjacent KNDy neurons. wikipedia.orgoup.com This action is stimulatory, leading to a synchronized depolarization and firing of the entire KNDy neuronal network. nih.govjst.go.jp This synchronized activity is thought to be the event that initiates a GnRH pulse. jst.go.jp This reciprocal communication provides a framework for how a coordinated, episodic burst of activity can be generated from this neuronal population. nih.govoup.com
The stimulatory effect of NKB on the GnRH pulse generator is primarily mediated through kisspeptin. nih.govnih.gov The activation of KNDy neurons by NKB triggers the release of kisspeptin from their nerve terminals. wikipedia.org Kisspeptin then acts directly on GnRH neurons, which express the kisspeptin receptor (GPR54), to powerfully stimulate GnRH secretion into the portal blood system that supplies the pituitary gland. nih.govoup.comnih.gov Therefore, NKB acts as an upstream regulator of kisspeptin release, initiating the signal that is ultimately transmitted to the GnRH neurons. physiology.orgnih.govnih.gov While NKB starts the process within the KNDy network, kisspeptin is the final output signal from this network to the GnRH neurons. oup.com
To create a pulse, a signal must not only start but also stop. The termination of the GnRH pulse is believed to be orchestrated by dynorphin, the third neuropeptide in KNDy neurons. nih.govoup.com Following the initiation of the pulse by NKB and kisspeptin, dynorphin is released and acts on kappa opioid receptors (KORs), which are also present on KNDy neurons. oup.comoup.com Dynorphin is an inhibitory neuropeptide; its binding to KOR hyperpolarizes the KNDy neurons, effectively braking their activity and terminating the release of kisspeptin. nih.govnih.gov This coordinated action—stimulation by NKB followed by inhibition by dynorphin—creates the discrete, pulsatile pattern of GnRH release that is essential for reproductive health. nih.govoup.com Studies in ewes have shown that dynorphin acts on both KNDy and GnRH neurons around the time of pulse termination, providing a robust mechanism to end the secretory event. nih.govresearchgate.net
Role in Puberty and Reproductive Maturation (Mechanistic Studies)
The onset of puberty is a complex process orchestrated by a cascade of hormonal signals originating from the brain. wikipedia.org NKB, alongside kisspeptin and dynorphin, is a critical component of the KNDy neurons in the arcuate nucleus of the hypothalamus, which are believed to act as the gonadotropin-releasing hormone (GnRH) pulse generator. wikipedia.orgphysiology.org This neuronal population plays a pivotal role in initiating and regulating the pulsatile release of GnRH, a necessary step for the commencement of puberty. wikipedia.orgwikipedia.org
Studies in female rats have demonstrated that the hypothalamic expression of both NKB (Tac2) and its receptor NK3R (Tacr3) increases during postnatal maturation, with a notable rise in Tacr3 expression in the arcuate nucleus during the pubertal transition. nih.govnih.gov Central administration of senktide (B1681736), an NK3R agonist, has been shown to induce the secretion of luteinizing hormone (LH) in prepubertal and peripubertal female rats, further supporting the role of NKB in pubertal onset. nih.govnih.gov Conversely, the chronic administration of an NK3R antagonist during puberty can moderately delay vaginal opening and slightly decrease LH levels. nih.govnih.gov
In non-human primates, research suggests that while NKB and kisspeptin signaling can independently stimulate GnRH release before puberty, they form a collaborative network in pubertal females to amplify the increase in GnRH release. frontiersin.org This synergistic action is considered essential for the complex reproductive functions in females. frontiersin.org
The expression of NKB and its receptor is also sensitive to metabolic status, a critical factor in pubertal timing. nih.gov In female rats, a 48-hour fast leads to a reduction in the expression of Tacr3 and, to a lesser extent, Tac2 in the arcuate nucleus. nih.govnih.gov However, the LH response to senktide is preserved or even enhanced under fasting conditions, suggesting a sensitization of the NKB-NK3R-GnRH pathway during metabolic stress. nih.govnih.gov Furthermore, repeated administration of senktide to female rats experiencing pubertal arrest due to chronic undernutrition successfully rescued vaginal opening in approximately half of the animals and robustly stimulated LH release. nih.govnih.gov These findings indicate that alterations in NKB-NK3R signaling may contribute to pubertal disorders associated with metabolic stress and negative energy balance. nih.gov
Modulation of Gonadotropin (LH, FSH) Secretion
NKB is a key modulator of gonadotropin-releasing hormone (GnRH) secretion, which in turn regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. nih.govscispace.com This regulatory role is fundamental for reproductive function in both males and females. nih.gov The KNDy neurons in the hypothalamus, where NKB is co-expressed with kisspeptin and dynorphin, are central to generating the pulsatile release of GnRH. wikipedia.orgphysiology.org
In healthy women, antagonism of the NK3R in the early follicular phase of the menstrual cycle has been shown to suppress basal LH secretion, prevent follicle growth, and delay ovulation. nih.govoup.comnih.gov Interestingly, while basal LH secretion is reduced, LH pulse frequency does not appear to change. nih.govoup.com This suggests that NKB signaling is crucial for maintaining the amplitude of LH pulses. Following the cessation of the NK3R antagonist, follicle development resumes, and normal ovulation and luteal function are observed. nih.govoup.com These findings highlight the critical role of NKB-NK3R signaling in the physiological regulation of GnRH-driven follicle development and the timing of ovulation in women. nih.govnih.gov
Studies in various animal models have shown that central administration of NKB or its agonists stimulates LH secretion. nih.govnih.gov In ewes, NKB expression in arcuate kisspeptin neurons is elevated during the late follicular phase, coinciding with maximal GnRH/LH pulsatility. monash.edu Central infusion of an NK3R antagonist in ewes eliminated LH pulses, further confirming the role of NKB in driving basal GnRH/LH pulsatility. monash.edu
However, the response to NKB administration can be complex and may depend on the hormonal environment. For instance, intravenous administration of NKB in healthy men and women during different phases of the menstrual cycle did not significantly alter LH, FSH, or sex steroid secretion. oup.com This suggests that the physiological role of NKB in gonadotropin secretion may be more nuanced and potentially modulated by other factors like circulating estrogen levels. nih.gov
Ovarian and Uterine Functions (Mechanistic Studies)
Beyond its central role in the hypothalamic-pituitary-gonadal axis, Neurokinin B and its receptor are also expressed in peripheral reproductive tissues, including the ovaries and uterus, where they exert direct effects. oup.comnih.gov
Direct Ovarian Actions: Estradiol Production and Follicle Development
Research has established that NKB has direct effects on the ovary, influencing steroidogenesis and follicle development. oup.comoup.comnih.gov In zebrafish, injection of NKB accelerated follicle development, increased the messenger RNA (mRNA) levels of key steroidogenic enzymes, cyp11a1 (encoding cholesterol side-chain cleavage enzyme) and cyp19a1 (encoding aromatase), and enhanced the production of estradiol. oup.comoup.comnih.gov Similar effects were observed in primary cultures of zebrafish follicular cells, where NKB stimulated the expression of these enzymes and estradiol production. oup.comnih.gov
The signaling pathways involved in these ovarian actions of NKB have also been investigated. NKB activates both the cAMP response element-binding protein (CREB) and the extracellular signal-regulated kinase (ERK) pathways. oup.comnih.gov Inhibition of ERK blocked the effect of NKB on cyp11a1 expression, while inhibitors of protein kinase A (PKA) and calmodulin-dependent protein kinase II (CaMKII), which block CREB activation, attenuated the effect of NKB on cyp19a1 expression. oup.comnih.gov
In a human granulosa cell line, the NKB agonist senktide also increased the mRNA levels of CYP11A1 and CYP19A1, as well as aromatase protein levels and activity. oup.comnih.gov Furthermore, knockdown of the NK3R with small interfering RNA (siRNA) reduced the senktide-induced increase in CYP11A1 and CYP19A1 mRNA levels. oup.comnih.gov
Notably, a study found that NK3R mRNA was significantly downregulated in granulosa cells from patients with polycystic ovary syndrome (PCOS) compared to non-PCOS individuals. oup.comnih.gov This finding suggests that defective NKB/NK3R signaling in the ovary may contribute to the pathogenesis of PCOS, a condition often characterized by altered steroidogenesis. oup.comoup.comnih.gov
Mechanisms in Uterine Leiomyoma Pathophysiology
Uterine leiomyomas, or fibroids, are common benign tumors of the myometrium. nih.gov Emerging evidence suggests a potential role for the NKB/NK3R system in their pathophysiology. thismedical.com A study comparing leiomyoma tissue with adjacent normal myometrium found that the expression of the gene encoding NKB (TAC3) was significantly upregulated (20-fold) in leiomyomas. thismedical.com In the tumor tissue, TAC3 mRNA was expressed not only in connective cells but also in myometrial, endothelial, and vascular smooth muscle cells. thismedical.com
Furthermore, the localization of NKB immunoreactivity differed between normal and leiomyoma tissue. In the normal myometrium during the secretory phase, NKB was preferentially located in the nuclei of smooth muscle cells. thismedical.com In contrast, leiomyomas showed a delocalized expression pattern. thismedical.com The NK3R was also found to be differentially regulated in leiomyomas. thismedical.com Given that NK3R is strongly regulated by estrogens and its activation can lead to changes in gene expression, the altered expression of NKB and its receptor in leiomyomas suggests that this system could contribute to the pathology of these tumors. thismedical.com The development of uterine leiomyomas is known to be influenced by epigenetic modifications, and it is plausible that the dysregulation of the NKB/NK3R system is linked to these epigenetic changes. nih.gov
Expression and Function in Female Genital Tract Tissues
The NKB/NK3R system is widely expressed throughout the human female genital tract. nih.gov The genes for both NKB (TAC3) and its receptor (TACR3) have been detected in the uterus, ovary, and oviduct. nih.gov Immunohistochemical analysis has confirmed the presence of both NKB and NK3R proteins in the endometrium, oviduct, and ovary. nih.gov
Particularly strong expression of NKB and NK3R has been observed in the epithelial cells of the endometrium and oviduct. nih.gov Interestingly, these are also sites of intense co-expression of kisspeptin and its receptor, KISS1R, suggesting potential interactions between these two critical reproductive signaling systems at the peripheral level. nih.gov
In the myometrium, positive staining for NKB and NK3R was also found. nih.gov However, in contrast to the endometrium and oviduct, kisspeptin and KISS1R were absent in the myometrium. nih.gov The presence of the NKB/NK3R system in these various tissues of the female genital tract points towards a potential modulatory role for NKB in local reproductive processes, independent of its central actions on the HPG axis. nih.gov
Central Nervous System Functions (Beyond HPG Axis)
The central nervous system (CNS), comprising the brain and spinal cord, is the primary control center for the body, responsible for receiving, processing, and responding to sensory information. clevelandclinic.org While the role of Neurokinin B in the hypothalamic-pituitary-gonadal (HPG) axis is well-established, tachykinins, including NKB, are involved in a broader range of physiological processes within the CNS. ontosight.aiphysiology.orgnih.gov
Tachykinins function as neurotransmitters and neuromodulators, participating in processes such as pain transmission, inflammation, and smooth muscle contractility. ontosight.aiphysiology.orgnih.gov They exert their effects by binding to neurokinin receptors, which are G protein-coupled receptors. nih.gov The activation of these receptors can initiate various intracellular signaling cascades. nih.gov
Although the specific functions of beta-Preprotachykinin (111-126) itself outside of being a precursor fragment are not extensively characterized, the broader family of tachykinins derived from preprotachykinin precursors have been implicated in various neurological and physiological functions. For instance, Substance P, another peptide derived from the preprotachykinin-A gene, is well-known for its role in pain signaling. ontosight.ai
The widespread distribution of tachykinins and their receptors throughout the nervous system suggests their involvement in a multitude of neuronal functions beyond reproductive control. physiology.orgnih.gov Further research is needed to fully elucidate the specific roles of NKB and other preprotachykinin-derived peptides in these broader CNS functions.
Involvement in Cortical Circuitry and Interneuron Networks
The cerebral cortex is a complex structure responsible for higher-order functions like language and reasoning. Its proper function relies on the intricate communication between excitatory and inhibitory neurons. uu.nl GABAergic interneurons are crucial for providing inhibitory inputs that regulate the activity of excitatory neurons. uu.nlnih.gov These interneurons originate in the ventral telencephalon during embryonic development and migrate to the cerebral cortex to form circuits. uu.nl
The integration of interneurons into cortical circuits is a highly regulated process influenced by both genetic programming and neuronal activity. youtube.com Different subtypes of interneurons are generated and guided to their specific cortical layers by various molecular cues. uu.nl This process ensures the formation of functional networks where interneurons can effectively modulate the flow of information. youtube.com The dynamic shaping of excitatory and inhibitory signaling is essential for the development and function of the neocortex. frontiersin.org
Neurokinin B-Mediated Thermoregulation Mechanisms (e.g., in Vasomotor Symptoms)
Neurokinin B is a key player in the central regulation of body temperature. This is particularly evident in the context of vasomotor symptoms (VMS), such as hot flashes, commonly experienced during menopause. nih.govtaylorandfrancis.com The fall in estrogen levels during menopause leads to an upregulation of NKB activity in the hypothalamus, a critical brain region for thermoregulation. nih.govdrlouisenewson.co.uk
A specific group of neurons in the hypothalamus, known as KNDy (Kisspeptin/Neurokinin B/Dynorphin) neurons, are central to this process. nih.govaig-journal.ru In the menopausal state, the reduced estrogenic inhibition leads to hyperactivity of these neurons and increased NKB signaling. nih.govdrlouisenewson.co.uk This heightened NKB activity disrupts the normal balance of thermoregulatory control, leading to inappropriate heat dissipation responses perceived as hot flashes. nih.gov
Studies have shown that activating NKB receptors (NK3R) in the median preoptic nucleus, a key thermoregulatory center, can induce heat dissipation responses. nih.gov Furthermore, women experiencing VMS have been found to have significantly higher serum levels of NKB compared to those without symptoms. aig-journal.ru This has led to the development of NK3R antagonists as a non-hormonal treatment for menopausal vasomotor symptoms. nih.govwomensmentalhealth.org
Table 1: Neurokinin B and Vasomotor Symptoms
| Feature | Observation | Source |
|---|---|---|
| Mechanism | Decreased estrogen leads to increased NKB activity in hypothalamic KNDy neurons, disrupting thermoregulation. | nih.govdrlouisenewson.co.uk |
| NKB Levels | Postmenopausal women with VMS have significantly higher serum NKB levels. | aig-journal.ru |
| Therapeutic Target | NK3R antagonists are being developed to block NKB signaling and alleviate VMS. | nih.govwomensmentalhealth.org |
Role in Modulation of Seizure Activity (Epilepsy Models)
The tachykinin system, including Neurokinin B, appears to play a role in the modulation of seizure activity. The hippocampus, a brain region often implicated in the initiation of epileptic seizures, is a key area of interest. nih.govnih.gov The Substance P/NK-1 receptor system, closely related to the NKB/NK3R system, has been shown to potentially induce seizures and play a significant role in status epilepticus in experimental models. nih.gov
While direct evidence for NKB's role is still emerging, the modulation of neuronal excitability is a key factor in epilepsy. Tachykinins, by binding to their receptors, can influence neurotransmitter release and the activation of postsynaptic receptors. nih.gov The extracellular signal-regulated kinase (ERK) pathway, which can be influenced by various factors including neuropeptides, has been shown to cause epilepsy by stimulating NMDA receptor activity. embopress.org
Deep brain stimulation (DBS) is a therapeutic approach that can modulate brain activity in epilepsy, and its effects are frequency-dependent. researchgate.net Computational models of the thalamocortical network, which includes interconnected pyramidal cells and interneurons, are being used to understand how DBS can suppress epileptic activity. researchgate.net The modulation of seizure features, such as frequency and duration, through interventions like closed-loop brain stimulation, points to the complex network dynamics underlying epilepsy. biorxiv.org The potential for NKB to influence these networks, given its role in modulating neuronal activity, suggests it may be a factor in the pathophysiology of epilepsy.
Neuroprotection and Neurodegenerative Disease Mechanisms
Neurokinin B has demonstrated a potential neuroprotective role, particularly in the context of oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases. nih.gov The brain is highly susceptible to oxidative damage, and with aging, the activity of antioxidant enzymes can decrease, leading to increased oxidative stress. nih.gov
Research on aging rat brain synaptosomes has shown that NKB can counteract the toxic effects of amyloid-beta protein, a hallmark of Alzheimer's disease. nih.gov In these studies, NKB was found to increase the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and decrease the activity of monoamine oxidase (MAO), an enzyme involved in oxidative stress. nih.gov Furthermore, NKB helped to restore intracellular calcium levels, which are often dysregulated in excitotoxicity. nih.gov These findings suggest an antioxidant and neuromodulatory role for NKB, offering protection against amyloid-beta-induced toxicity. nih.gov
The transcription factor NF-κB is another key player in neuroprotection, and its signaling can be influenced by various factors. frontiersin.org Deficiencies in neurotrophic signaling are a common feature of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and ALS. youtube.com While the direct interaction between NKB and the NF-κB pathway in neuroprotection is an area for further research, the ability of NKB to mitigate oxidative stress points to its potential therapeutic relevance in neurodegenerative conditions. nih.govfrontiersin.org Neuropeptides like NKB are also known to interact with dopaminergic transmission, which is relevant in Parkinson's disease. nih.gov
Olfactory, Gustatory, and Visceral Information Processing
The perception of flavor is a complex process that involves the integration of olfactory (smell), gustatory (taste), and visceral (internal organ) information. nih.govnih.gov Neuroanatomical studies in mice have revealed a convergence of pathways for these sensory modalities in the insular cortex. nih.gov
Taste information travels from taste receptor cells on the tongue via cranial nerves to the nucleus of the solitary tract in the medulla, then to the thalamus, and finally to the gustatory cortex in the insula. youtube.com The gustatory cortex allows for the conscious discrimination of different tastes. youtube.com Similarly, olfactory information from the main olfactory bulb also projects to the insular cortex. nih.gov This convergence allows for the combination of taste and smell information, which is crucial for creating the perception of flavor. nih.govyoutube.com
Visceral afferent signals, which provide information about the state of internal organs, also project to the brain, influencing brain dynamics and cognition. researchgate.net These signals travel via vagal and spinal pathways to brainstem nuclei and ultimately influence cortical areas, including the insula. researchgate.net The integration of olfactory, gustatory, and visceral information in the insular cortex is thought to play a role in food selection and autonomic reactions related to the chemical senses. nih.gov The presence of NKB and its receptors in these cortical and subcortical areas suggests a potential modulatory role in the processing and integration of these sensory inputs. nih.gov Interestingly, taste stimuli can also generate activity in the visual cortex, highlighting the cross-modal nature of sensory processing. mdpi.com
Placental Expression and Vascular Regulation (Mechanisms)
Placental TAC3 Gene Expression and Regulation
The gene that codes for Neurokinin B, TAC3, is expressed in the human placenta. wikipedia.orgnih.gov In fact, the placenta is a major site of TAC3 expression, with levels reported to be significantly higher than in the brain. nih.govnih.gov This placental expression of TAC3 is particularly relevant in the context of pregnancy complications like pre-eclampsia, a condition characterized by high blood pressure and potential organ damage. wikipedia.orgnih.gov
Studies have shown that TAC3 gene expression is significantly higher in the placentas of women with pre-eclampsia compared to those with normal pregnancies. nih.govnih.gov This increased expression is believed to contribute to the elevated circulating levels of NKB observed in pre-eclamptic women. nih.gov However, the precise molecular mechanisms that trigger this increased TAC3 expression in pre-eclampsia are not fully understood, with studies suggesting that hypoxia and oxidative stress may not be the primary drivers. nih.gov
The expression of TAC3 in the placenta also appears to be influenced by fetal gender. One study found that placental NKB mRNA expression was increased in women with Polycystic Ovary Syndrome (PCOS) who were carrying a female fetus. mdpi.com This suggests a potential interaction between fetal factors and placental NKB production. mdpi.com
In the context of vascular regulation, NKB produced by the placenta acts as a paracrine modulator of tone in the fetal placental circulation. nih.gov Research has demonstrated that NKB can cause vasodilation of the fetal vasculature. nih.gov However, other findings suggest that depending on the receptor subtype it binds to, NKB can induce either vasodilation (via NK1 receptors) or vasoconstriction (via NK3 receptors). wikipedia.org Studies have also shown that NKB can cause a concentration-dependent relaxation of isolated human placental resistance vessels, suggesting a role in maintaining high placental blood flow in a normal pregnancy. nih.gov
Table 2: Placental TAC3 Gene Expression and Neurokinin B Function
| Aspect | Finding | Source |
|---|---|---|
| Expression Site | Placenta is a major site of TAC3 expression, higher than the brain. | nih.govnih.gov |
| Pre-eclampsia | TAC3 expression is significantly higher in pre-eclamptic placentas. | nih.govnih.gov |
| Vascular Effect | NKB acts as a paracrine vasodilator in the fetal placental circulation. | nih.gov |
| Vascular Effect | NKB causes concentration-dependent relaxation of placental resistance vessels. | nih.gov |
Role in Vasculature and Circulatory Regulation
Neurokinin B (NKB), a member of the tachykinin peptide family, plays a dual and complex role in the regulation of the vascular system. Its effects, ranging from vasodilation to vasoconstriction, are largely dependent on the specific tachykinin receptor subtype it activates and the vascular bed . wikipedia.orgoup.com
In the central nervous system, intracerebroventricular injections of NKB have been shown to cause dose-dependent increases in blood pressure and heart rate in animal models. researchgate.net This pressor response is primarily mediated through the release of vasopressin, a potent vasoconstrictor, from the hypothalamus. researchgate.net Studies indicate that central NKB and another peptide, angiotensin II, both induce pressor responses by activating neurons in the circumventricular organs and hypothalamus. nih.gov
In peripheral systems, the function of NKB is more varied. It can exert both hypotensive and hypertensive effects. oup.com The specific vascular response depends on the expression of different neurokinin receptors (NK₁, NK₂, and NK₃). wikipedia.orgoup.com Activation of the NK₁ and NK₂ receptors generally leads to vasodilation, while NK₃ receptor activation results in vasoconstriction. wikipedia.orgoup.com
Research on the human fetal placental circulation has demonstrated that NKB acts as a paracrine vasodilator. oup.comnih.gov In this tissue, NKB is secreted by the syncytiotrophoblast and induces relaxation of the fetal vasculature, an effect mediated through the NK₁ receptor. oup.comnih.gov This vasodilation occurs independently of nitric oxide or prostacyclin pathways. oup.comnih.gov Conversely, studies have also shown that NKB can produce a dose-dependent relaxation in preconstricted omental arteries and veins from pregnant women. nih.gov This suggests a bimodal effect where at normal pregnancy levels, NKB may contribute to a modest decrease in systemic blood pressure and vascular tone. nih.gov
Table 1: Vascular Effects of Neurokinin B (NKB) Mediated by Different Receptors
| Receptor | Effect on Vasculature | Mediating Factors | Tissue/System Studied |
|---|---|---|---|
| NK₁ Receptor | Vasodilation wikipedia.orgoup.com | Independent of Nitric Oxide and Prostacyclin oup.comnih.gov | Human Fetal Placental Circulation oup.comnih.gov |
| NK₂ Receptor | Vasodilation oup.com | Not fully elucidated in all tissues | General Mammalian Vasculature oup.com |
| NK₃ Receptor | Vasoconstriction wikipedia.org | Release of Vasopressin (in CNS) researchgate.net | Central Nervous System researchgate.net, General Mammalian Vasculature wikipedia.org |
Involvement in Pre-Eclampsia Pathogenesis (Molecular Mechanisms)
Pre-eclampsia, a hypertensive disorder of pregnancy, is strongly associated with placental dysfunction and abnormal levels of circulating factors. nih.govnih.gov A significant body of research points to Neurokinin B as a key molecule in the pathogenesis of this condition. wikipedia.orgnih.gov
Molecular Evidence of NKB's Role:
The primary molecular link between NKB and pre-eclampsia is its dramatically elevated level in the maternal circulation and placenta of affected individuals. nih.govnih.govoup.com The gene encoding NKB, TAC3, is found to be significantly overexpressed in the pre-eclamptic placenta compared to normotensive pregnancies. wikipedia.orgoup.com NKB is synthesized and secreted by the placental syncytiotrophoblast, the layer of cells in direct contact with maternal blood, positioning it perfectly to act as an endocrine signal. nih.govoup.com
The underlying cause for this overexpression is believed to be linked to the initial stages of placental development. A consistent feature of pre-eclampsia is defective trophoblast invasion of the uterine spiral arterioles. nih.govnih.gov This failure leads to reduced placental perfusion and a state of placental ischemia or hypoxia, which is thought to trigger the excessive release of factors like NKB as a compensatory mechanism to increase blood flow. nih.gov However, direct evidence showing that hypoxia or oxidative stress upregulates TAC3 expression is not conclusive. oup.com Another proposed mechanism suggests a failure in the normal down-regulation of the NKB/NK₃ receptor system that occurs in late pregnancy. oup.com
Mechanism of Action in Pre-Eclampsia:
In normal pregnancy, NKB contributes to maintaining low placental resistance and a modest fall in blood pressure. nih.gov However, in the excessive concentrations seen in pre-eclampsia, its effects are reversed. The high levels of NKB are believed to contribute directly to the maternal syndrome, particularly the characteristic hypertension. wikipedia.orgnih.gov
This pathological effect is mediated through its interaction with tachykinin receptors. While NKB-induced activation of NK₁ receptors causes vasodilation, its binding to NK₃ receptors promotes vasoconstriction. wikipedia.org It has been observed that women with pre-eclampsia may have higher levels of the NK₃ receptor. wikipedia.org The chronic high doses of circulating NKB are thought to raise blood pressure through both central and peripheral pathways, increasing the pressor sensitivity to other vasoconstrictors like angiotensin II. nih.gov This imbalance in angiogenic and vasoactive factors, including the excessive secretion of NKB, soluble fms-like tyrosine kinase-1 (sFlt-1), and soluble endoglin, leads to widespread endothelial dysfunction, a hallmark of pre-eclampsia. nih.govnih.govyoutube.com
Table 2: Summary of Molecular Findings of NKB in Pre-Eclampsia
| Finding | Description | Implication in Pathogenesis |
|---|---|---|
| Elevated NKB Levels | Plasma and placental concentrations of NKB are significantly increased in women with pre-eclampsia. nih.govnih.gov | High concentrations of NKB contribute to increased blood pressure and vascular resistance. nih.gov |
| ***TAC3* Gene Upregulation** | The gene encoding NKB is overexpressed in the pre-eclamptic placenta. oup.com | Leads to the overproduction and secretion of NKB into the maternal circulation. oup.com |
| Placental Ischemia | Defective trophoblast invasion leads to poor placental perfusion and hypoxia. nih.govnih.gov | Believed to be a primary trigger for the overproduction of NKB. nih.gov |
| Receptor Imbalance | Potential for higher expression of the vasoconstrictive NK₃ receptor in pre-eclampsia. wikipedia.org | Shifts the vascular response towards vasoconstriction, contributing to hypertension. wikipedia.org |
| Endothelial Dysfunction | Excessive NKB, along with other anti-angiogenic factors, causes damage to the vascular endothelium. nih.govnih.gov | Results in the clinical manifestations of pre-eclampsia, including hypertension and proteinuria. nih.gov |
Regulatory Mechanisms of Preprotachykinin B and Neurokinin B
Hormonal Regulation of Expression and Activity
The production of NKB is significantly influenced by hormonal cues, particularly sex steroids. This regulation is fundamental to NKB's role in the reproductive axis.
Estrogen Feedback and Estrogen Receptor Mediation (e.g., ERα)
Estrogen exerts a powerful influence over the expression of the TAC3 gene, which encodes preprotachykinin B. In the arcuate nucleus (ARC) of the hypothalamus, a key site for reproductive control, estrogen has a predominantly inhibitory effect on TAC3 gene expression. This negative feedback is primarily mediated by the estrogen receptor alpha (ERα). nih.govnih.gov Studies in mice have demonstrated that estrogen treatment significantly reduces NKB gene expression in the ARC of ovariectomized ERα knockout mice, but not in those lacking ERβ, indicating the critical role of ERα in this process. nih.gov This is consistent with observations in postmenopausal women, where the decline in estrogen is associated with a marked increase in NKB gene expression in the infundibular (arcuate) nucleus, an effect that is reversed by estrogen replacement therapy. nih.gov
The regulation of NKB by estrogen is a key component of the negative feedback loop controlling gonadotropin-releasing hormone (GnRH) secretion. nih.govnih.gov Low levels of circulating estrogen, typical of the follicular phase of the menstrual cycle, fine-tune the pulsatile release of GnRH and gonadotropins, in part by suppressing the expression of kisspeptin (B8261505), another key neuropeptide, in ARC neurons. nih.gov As estrogen levels rise, they exert a negative feedback on these neurons to modulate GnRH release. nih.gov
Interestingly, the effect of estrogen on preprotachykinin mRNA expression can be biphasic. One study in rats showed that estrogen treatment led to two distinct peaks of beta-preprotachykinin mRNA expression in the ventromedial nucleus of the hypothalamus, one occurring rapidly at 2 hours and a second, more prolonged peak at 48 hours. nih.gov This suggests that estrogen can trigger both immediate and long-term changes in the cellular mechanisms that control preprotachykinin gene expression. nih.gov The presence of estrogen responsive elements upstream of the TAC3 gene's transcriptional start site further supports the direct regulatory role of estrogen receptors. nih.gov
Regulation by Other Sex Steroids
While estrogen is a primary regulator, other sex steroids also influence preprotachykinin B and NKB. In rats, the response to NKB receptor agonists on luteinizing hormone (LH) secretion shows a clear sexual dimorphism, which is not solely dependent on the adult sex steroid environment. nih.gov For instance, testosterone (B1683101) administration to adult females does not abolish the stimulatory LH response to an NKB agonist, and this responsiveness is not restored in adult males treated with estradiol (B170435) or the non-aromatizable androgen, dihydrotestosterone. nih.gov However, the removal of gonadal steroids through gonadectomy leads to an inhibitory effect of the NKB agonist on LH in both sexes. nih.gov This suggests that the organizational effects of sex steroids during early development play a crucial role in programming the NKB system. nih.gov
Transcriptional and Post-Transcriptional Control Mechanisms
The expression of the preprotachykinin gene is a highly regulated process involving a dynamic interplay of positive and negative regulatory elements. nih.gov The promoter region of the rat preprotachykinin-A (rPPT-A) gene, which serves as a model for tachykinin gene regulation, contains multiple domains that can act as activators in various cell types. nih.gov However, in many non-neuronal cells, these activator elements are silenced. nih.gov The E box family of transcription factors has been identified as playing a significant role in rPPT-A gene expression. nih.gov
In the context of preprotachykinin B, the gene TAC3 (or Tac2 in rodents) is transcribed into mRNA. nih.govphysiology.org This process is subject to regulation by various factors, including hormones as discussed previously. Following transcription, the precursor mRNA may undergo alternative splicing, although the primary transcript for NKB is well-conserved across vertebrates. nih.gov
Post-transcriptional regulation can also occur through mechanisms such as microRNAs (miRNAs). While specific miRNA regulation of preprotachykinin B is not extensively detailed in the provided context, miRNAs are known to be significant regulators of gene expression in the nervous system and can influence inflammatory processes and pain signaling, pathways where tachykinins are involved. mdpi.com
Post-Translational Modifications and their Impact on Peptide Activity and Stability
After the TAC3 mRNA is translated into the preprotachykinin B peptide, it undergoes a series of post-translational modifications to become the biologically active neurokinin B. nih.gov This prepropeptide is enzymatically cleaved to first form proneurokinin B, and then the final NKB peptide. nih.gov The primary amino acid sequence of the active NKB decapeptide is encoded by exon 5 of the TAC3 gene. nih.gov
These modifications are crucial for the biological activity of the peptide. wikipedia.org The removal of the N-terminal tripeptide portions from both neurokinin A and neurokinin B does not significantly diminish their contractile potency on smooth muscles. nih.gov However, further removal of the aspartic acid residue from the N-terminally truncated peptides leads to a substantial decrease in their activity. nih.gov
Post-translational modifications, such as phosphorylation, acetylation, ubiquitination, and glycosylation, are fundamental in increasing the functional diversity of the proteome and are critical for a vast array of biological processes within the nervous system. frontiersin.org While the specific post-translational modifications of preprotachykinin B beyond proteolytic cleavage are not extensively detailed, these processes are known to affect protein stability, interaction, and enzymatic activity, and it is plausible they play a role in modulating NKB function. frontiersin.org
Feedback Loops within Neuroendocrine Circuits
Neurokinin B is a key player in intricate feedback loops within neuroendocrine circuits, particularly those governing reproduction. NKB neurons, which are co-expressed with kisspeptin and dynorphin (B1627789) in the arcuate nucleus (so-called KNDy neurons), are central to the generation of pulsatile GnRH secretion. physiology.orgnih.gov
Within this network, NKB acts in an autocrine or paracrine fashion to stimulate kisspeptin release. physiology.org Kisspeptin, in turn, is a potent stimulator of GnRH neurons. nih.govpsu.edu This forms a positive feedback loop where NKB drives the activity of the GnRH pulse generator. Dynorphin, also co-localized in KNDy neurons, acts as an inhibitory signal, creating a balanced system of stimulation and inhibition that fine-tunes the pulsatile release of GnRH. physiology.orged.ac.uk
The activity of these NKB/KNDy neurons is, as previously discussed, under the negative feedback control of estrogen. nih.govnih.gov This creates a comprehensive feedback system where ovarian steroids modulate the central pulse generator, which in turn drives the pituitary-gonadal axis. nih.gov Disruptions in this feedback system, such as those caused by loss-of-function mutations in the genes for NKB or its receptor, lead to hypogonadotropic hypogonadism, highlighting the critical role of these feedback loops in reproductive function. nih.govphysiology.org
The table below summarizes the key regulatory factors and their effects on preprotachykinin B and neurokinin B.
| Regulator | Effect on Preprotachykinin B / Neurokinin B | Mediator/Mechanism | Primary Location of Action |
| Estrogen | Primarily inhibitory on gene expression. nih.govnih.gov | Estrogen Receptor α (ERα). nih.gov | Arcuate Nucleus of the Hypothalamus. nih.gov |
| Gonadectomy | Switches NKB agonist effect from stimulatory to inhibitory on LH. nih.gov | Removal of gonadal steroids. nih.gov | Hypothalamus. nih.gov |
| E box transcription factors | Positive regulation of gene expression. nih.gov | Direct binding to promoter regions. nih.gov | Sensory Neurons (demonstrated for rPPT-A). nih.gov |
| Proteolytic Cleavage | Formation of active NKB from preprotachykinin B. nih.gov | Enzymatic processing. nih.gov | Neurons. nih.gov |
| Neurokinin B (autocrine/paracrine) | Stimulatory. physiology.org | NKB receptor (NK3R) on KNDy neurons. nih.gov | Arcuate Nucleus of the Hypothalamus. nih.gov |
| Dynorphin | Inhibitory. physiology.orged.ac.uk | Kappa opioid receptor (KOR). ed.ac.uk | Arcuate Nucleus of the Hypothalamus. ed.ac.uk |
Advanced Research Methodologies and Animal Models in Preprotachykinin B / Neurokinin B Studies
In Vitro Cellular and Tissue Culture Systems
In vitro models are indispensable for dissecting the direct cellular and molecular actions of neurokinin B (NKB) and its related peptides. These systems allow for controlled experiments that can elucidate signaling pathways and physiological responses in specific cell types without the complexities of systemic interactions.
Pituitary Cell Culture and Tissue Slice Preparations
Primary pituitary cell cultures and pituitary tissue slices are crucial for investigating the direct effects of NKB on gonadotropin release. In tilapia, for example, dispersed pituitary cell cultures have been shown to be more responsive than whole pituitary cultures for studying the function of the pituitary. koreascience.krresearchgate.netksdb.org
Studies using these preparations have demonstrated that NKB can directly stimulate the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). For instance, in tilapia, both native NKB and a related peptide, neurokinin F (NKF), increased the release of FSH and LH from dispersed pituitary cells. oup.com Similarly, in pubescent ewes, NKB stimulated both LH and FSH secretion from anterior pituitary cells in vitro. nih.gov In contrast, some studies in striped bass showed that NKB and NKF did not affect gonadotropin secretion in pituitary cell cultures, suggesting species-specific differences in the direct pituitary actions of these peptides. researchgate.net
The use of pituitary tissue slices, which preserve some of the three-dimensional architecture and cell-cell interactions, has also been employed. In striped bass, in vitro brain and pituitary slice preparations revealed that NKB and NKF could upregulate the expression of lhb and fshb genes and LH secretion, indicating a direct action within the pituitary. nih.govbioscientifica.com
| Species | Preparation | Key Findings on NKB/NKF Action | Reference |
|---|---|---|---|
| Tilapia (Oreochromis niloticus) | Dispersed Pituitary Cell Culture | NKB and NKF increased FSH and LH release. | oup.com |
| Tilapia (Oreochromis niloticus) | Dispersed vs. Whole Pituitary Culture | Dispersed cell cultures are more responsive for studying GTH gene expression. | koreascience.krresearchgate.netksdb.org |
| Pubescent Ewes | Anterior Pituitary Cell Culture | NKB stimulated both LH and FSH secretion. | nih.gov |
| Striped Bass (Morone saxatilis) | Pituitary Cell Culture | NKB/NKF did not affect GTH secretion. | researchgate.net |
| Striped Bass (Morone saxatilis) | In Vitro Brain & Pituitary Slices | NKB/NKF upregulated lhb and fshb expression and LH secretion. | nih.govbioscientifica.com |
Neuronal Cell Line Models (e.g., GT1-7 GnRH neurons)
The GT1-7 cell line, an immortalized line of gonadotropin-releasing hormone (GnRH) neurons, has been a valuable tool for studying the direct effects of NKB on GnRH neuron function. nih.govmdpi.com These cells express the NKB receptor, NK3R, allowing researchers to investigate the cellular mechanisms by which NKB regulates GnRH synthesis and secretion. nih.govoup.com
Studies using GT1-7 cells have shown that the duration of NKB exposure can have opposing effects on GnRH secretion. Acute treatment with a selective NK3R agonist, senktide (B1681736), leads to an increase in GnRH secretion. nih.govoup.com In contrast, long-term exposure to senktide results in a decrease in GnRH secretion, which is associated with the repression of GnRH gene transcription. nih.govoup.com This repressive effect may involve enhanced binding of the c-Fos protein to specific sites on the GnRH gene promoter and chromatin remodeling. nih.govoup.com
The GT1-7 cell model has been instrumental in dissecting the direct versus indirect actions of NKB on GnRH neurons, as conflicting results have been observed in in vivo studies where both direct effects on GnRH neurons and indirect effects via other neuronal populations, such as kisspeptin (B8261505) neurons, can occur. nih.gov These cells are also used to investigate how various compounds, like genistein, may modulate GnRH secretion through their influence on the kisspeptin and neurokinin B receptor systems. tandfonline.com
Granulosa Cell Culture Systems
Granulosa cells, which are critical for follicular development and steroidogenesis in the ovary, have been used in culture to investigate the direct ovarian actions of NKB. Studies have utilized both primary cultures of follicular cells from animal models like zebrafish and human granulosa cell lines, such as KGN and COV434. oup.comnih.govnih.gov
Research has demonstrated that NKB can directly stimulate steroidogenesis in the ovary. In primary cultures of zebrafish follicular cells, NKB induced the expression of key steroidogenic enzymes, including P450 side-chain cleavage enzyme (cyp11a1) and aromatase (cyp19a1), and stimulated the production of estradiol (B170435). oup.comnih.gov Similarly, in the human granulosa cell line COV434, the NKB agonist senktide increased the mRNA levels of CYP11A1 and CYP19A1, as well as aromatase protein levels and activity. oup.comnih.gov
Furthermore, studies on the KGN cell line have been used to model conditions like Polycystic Ovary Syndrome (PCOS). In these cells, stimuli mimicking PCOS-like conditions induced an overexpression of the NKB-NK3R system, which in turn activated the MAPK-ERK pathway and led to mitochondrial dysfunction. nih.gov These findings from granulosa cell culture systems highlight a direct role for NKB in ovarian function and suggest that dysregulation of this system may contribute to reproductive disorders. oup.comnih.govnih.gov
In Vivo Animal Models
In vivo animal models are essential for understanding the integrated physiological roles of the preprotachykinin B/NKB system in complex processes like reproduction and central nervous system function. These models allow for the investigation of systemic effects, neuronal circuits, and behavioral outcomes that cannot be fully recapitulated in vitro.
Rodent Models (e.g., Mice, Rats) for Reproductive and CNS Studies
Rodent models, particularly mice and rats, have been extensively used to investigate the role of NKB in the reproductive axis and the central nervous system. nih.govnih.govresearchgate.net These models have been crucial for understanding the interactions between NKB and other key reproductive neuropeptides like kisspeptin and for elucidating the effects of NKB on gonadotropin release. nih.govfrontiersin.org
Studies in male mice have shown complex interactions between NKB and kisspeptin in regulating LH release. nih.gov While intraperitoneal administration of NKB alone had no effect on circulating LH levels, its co-administration with kisspeptin produced varied results depending on the route of administration. nih.gov Furthermore, research using hypothalamic explants from rats demonstrated that NKB could influence GnRH secretion ex vivo. nih.gov
Genetically modified rodent models, such as Tacr3 (the gene encoding the NKB receptor) knockout mice, have provided significant insights. These mice exhibit reproductive defects, although they are still capable of fertility, a phenomenon that mirrors the reversal of hypogonadotropic hypogonadism seen in some human patients with TACR3 mutations. nih.govresearchgate.net Tacr3 null mice have been instrumental in studying the mechanisms by which NKB receptor signaling modulates GnRH release and reproductive function. nih.gov
Rodent models have also been employed in studies of the central nervous system beyond reproduction. For example, mouse models have been used to investigate the role of NKB in mediating plasma extravasation and edema formation, with findings suggesting that NKB can act via both NK1 receptor-dependent and -independent mechanisms in different tissues. nih.gov
| Rodent Model | Area of Study | Key Findings | Reference |
|---|---|---|---|
| Male Mice | Reproductive Endocrinology | Complex interactions between NKB and kisspeptin in regulating LH release. | nih.gov |
| Rats | Reproductive Endocrinology | NKB influences GnRH secretion from hypothalamic explants. | nih.gov |
| Tacr3 Knockout Mice | Reproductive Function | Exhibit central reproductive defects but can achieve fertility, modeling some human conditions. | nih.govresearchgate.net |
| Mice | Central Nervous System (Edema) | NKB mediates edema formation through both NK1 receptor-dependent and -independent pathways. | nih.gov |
Teleost Fish Models (e.g., Zebrafish, Tilapia, Striped Bass) for Reproductive Endocrinology
Teleost fish, including zebrafish, tilapia, and striped bass, have emerged as powerful models for studying the neuroendocrine control of reproduction. jst.go.jpnih.gov Their simpler brain-pituitary axis, where GnRH neurons often directly innervate the pituitary, offers advantages for dissecting neuroendocrine regulatory mechanisms. jst.go.jp
In many fish species, the gene for preprotachykinin B (tac3) encodes for both NKB and a related peptide, neurokinin F (NKF), which is unique to fish and amphibians. nih.govnih.govnih.gov Studies in these models have been crucial for understanding the distinct and overlapping roles of these two peptides.
Zebrafish (Danio rerio): Zebrafish have been used to demonstrate the role of the NKB/NKBR system in the neuroendocrine control of reproduction. nih.govnih.gov In vivo studies have shown that NKB can accelerate follicle development, increase the expression of steroidogenic enzyme genes, and enhance estradiol production. oup.comnih.gov
Tilapia (Oreochromis niloticus): Research in tilapia has provided evidence for the direct regulation of gonadotropin release by NKB and NKF at the pituitary level. In vivo injections of tilapia NKB increased plasma levels of both FSH and LH, while NKF was more effective at increasing LH. oup.com These findings suggest that the NKB system can act as a paracrine/autocrine regulator of gonadotropin release within the fish pituitary. oup.com
Striped Bass (Morone saxatilis): The striped bass has been a valuable model because, unlike in mammals, NKB and kisspeptin neurons are located in distinct populations in the hypothalamus. nih.govbioscientifica.com This anatomical separation has allowed for studies on the independent actions and interactions of these two systems. In vivo studies in striped bass have revealed that NKB/NKF can downregulate the expression of kiss2, a key regulator of GnRH, suggesting that NKB primarily acts as a negative modulator of kisspeptin to regulate GnRH release in this species. nih.govbioscientifica.com
The diversity of reproductive strategies and neuroanatomical features among teleost species provides a rich comparative framework for understanding the evolution and fundamental mechanisms of NKB signaling in vertebrate reproduction. nih.gov
Genetic Manipulation and Knockout Models
Tac3 / Tacr3 Gene Knockout Studies
The development of knockout mouse models for the genes encoding neurokinin B (NKB), Tac3 (in humans) / Tac2 (in rodents), and its receptor, NK3R (Tacr3), has been instrumental in dissecting the physiological roles of this signaling pathway. nih.govnih.govuludag.edu.trwikipedia.org Initial studies of Tacr3 knockout mice did not report an obvious reproductive phenotype, which created a seeming contradiction with the severe hypogonadotropic hypogonadism observed in humans with loss-of-function mutations in TAC3 or TACR3. nih.govuludag.edu.troup.com
However, more detailed investigations revealed that while Tacr3 knockout mice are fertile, they exhibit a range of reproductive impairments. nih.govnih.gov These include reduced follicle-stimulating hormone (FSH) levels, smaller testes in males, impaired ovulation, and decreased uterine weight in females. nih.govnih.gov These findings suggest a more subtle, yet significant, role for NKB signaling in the regulation of the reproductive axis in rodents than was initially appreciated. nih.govnih.gov The reproductive deficits in these mice appear to stem from a central neuroendocrine defect rather than a primary gonadal issue. nih.gov
Interestingly, the number of GnRH neurons in Tacr3 knockout mice is not different from that of wild-type animals, indicating that the defect lies in the regulation of GnRH secretion rather than the development or migration of GnRH neurons. nih.gov The phenotype of Tacr3 knockout mice, with their ability to achieve fertility despite reproductive deficits, mirrors the reversal of hypogonadotropic hypogonadism seen in some human patients with TACR3 mutations. nih.gov This makes the Tacr3 knockout mouse a valuable model for studying the mechanisms by which NKB signaling modulates GnRH release and for understanding the complexities of reproductive function. nih.gov
| Gene Knockout | Species | Key Phenotypic Findings | Reference |
|---|---|---|---|
| Tacr3 | Mouse | Fertile, but with reproductive impairments including reduced FSH, smaller testes (males), impaired ovulation, and decreased uterine weight (females). Normal number of GnRH neurons. | nih.govnih.gov |
| TAC3/TACR3 (mutations) | Human | Severe hypogonadotropic hypogonadism, failure to progress through puberty. Some cases show reversal of hypogonadism. | nih.govuludag.edu.troup.comnih.gov |
Conditional Gene Targeting Approaches
To further refine the understanding of the specific roles of NKB signaling in different neuronal populations, conditional gene targeting approaches are being employed. nih.gov These techniques allow for the deletion of a gene in a specific cell type or brain region, providing a more precise tool than global knockout models.
One proposed strategy involves crossing mice with a floxed Tacr3 allele with mice expressing Cre recombinase under the control of the Kiss1 promoter (Kiss1-Cre mice). nih.gov This would result in the specific knockout of the NK3R in kisspeptin neurons. nih.gov Such an experiment would be critical to determine if the reproductive phenotype observed in global Tacr3 knockout mice is primarily due to the loss of NKB signaling in kisspeptin neurons. nih.gov Given that Tacr3 is expressed in various brain regions and has functions beyond reproduction, this cell-specific knockout approach is essential to isolate its role within the reproductive neuroendocrine axis. nih.govjneurosci.org
Molecular and Biochemical Assays for Expression and Function
Quantitative PCR and In Situ Hybridization
Quantitative polymerase chain reaction (qPCR) and in situ hybridization (ISH) are powerful techniques used to quantify and localize the expression of genes encoding NKB (Tac2 in rodents, TAC3 in humans) and its receptor, NK3R (Tacr3). nih.govnih.govnih.govjneurosci.orgnih.gov
qPCR studies have been used to measure the relative abundance of Tac3 and Tacr3 mRNA in various tissues and brain regions. nih.govnih.gov For instance, in the spotted sea bass, Tac3a mRNA was found to be highly expressed in the hypothalamus, while Tac3b was highly expressed in the telencephalon, pituitary, stomach, intestine, and testis. nih.gov In rats, qPCR analysis revealed a significant reduction in hippocampal Tacr3 expression in a model of social anxiety. nih.gov
In situ hybridization provides spatial information about gene expression at the cellular level. nih.govnih.govnih.govjneurosci.orgpnas.org ISH studies in rats have shown a widespread distribution of neurons expressing preprotachykinin B mRNA in various brain regions, including the cerebral cortex, hippocampus, amygdala, and hypothalamus. nih.gov The distribution of NKB mRNA closely matches the localization of NKB-immunoreactive cell bodies. nih.gov In zebrafish, ISH revealed tac3a mRNA-expressing neurons in the habenula and periventricular hypothalamus, areas known to be involved in reproduction. pnas.org Double-labeling techniques combining ISH for NKB and dynorphin (B1627789) mRNA with immunohistochemistry for kisspeptin have demonstrated the co-expression of all three neuropeptides in neurons of the arcuate nucleus in goats. jneurosci.org
| Technique | Gene/Target | Model Organism | Key Findings | Reference |
|---|---|---|---|---|
| Quantitative PCR | Tac3a, Tac3b, Tacr3a, Tacr3b | Spotted Sea Bass | Differential expression patterns in brain and peripheral tissues. | nih.gov |
| Quantitative PCR | Tacr3 | Rat | Reduced hippocampal expression in a social anxiety model. | nih.gov |
| In Situ Hybridization | Preprotachykinin B mRNA | Rat | Widespread distribution of expressing neurons in the brain, matching NKB immunoreactivity. | nih.gov |
| In Situ Hybridization | tac3a mRNA | Zebrafish | Expression in brain nuclei involved in reproduction, such as the habenula and hypothalamus. | pnas.org |
| Double-labeling ISH and Immunohistochemistry | NKB mRNA, Dynorphin mRNA, Kisspeptin peptide | Goat | Co-localization of all three in arcuate nucleus neurons. | jneurosci.org |
Immunocytochemistry and Immunohistochemistry
Immunocytochemistry (ICC) and immunohistochemistry (IHC) are essential techniques for visualizing the distribution of NKB peptides and their receptors (NK3R) at the cellular and tissue level. nih.govnih.govresearchgate.netthermofisher.com These methods utilize antibodies that specifically bind to the target protein, allowing for its localization within cells and tissues. thermofisher.com
IHC studies in rats have revealed a distinct and widespread distribution of NKB-immunoreactive neurons and fibers throughout the brain. nih.gov Dense networks of NKB-immunoreactive fibers have been observed in regions such as the olfactory bulb, medial hypothalamus, and amygdala. nih.gov The distribution of NKB-immunoreactive cell bodies closely corresponds to the cellular localization of preprotachykinin B mRNA as determined by in situ hybridization. nih.gov
In the human brain, IHC has been used to localize neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied brains. frontiersin.org This has allowed for the study of NKB and other neuropeptides in the context of neurological disorders.
Double-labeling immunofluorescence techniques have been particularly informative. For example, studies have shown the co-localization of NKB with kisspeptin in neurons of the arcuate nucleus in monkeys. h1.co This anatomical evidence for the close association of these two neuropeptides provides a structural basis for their functional interactions in regulating GnRH secretion. Furthermore, IHC has been used to demonstrate the presence of NK3R protein in a subset of melanin-concentrating hormone (MCH) neurons in the lateral hypothalamus of mice, suggesting a direct role for NKB in modulating the activity of these cells. nih.gov
Western Blot Analysis for Protein Expression
Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. d-nb.infoescholarship.org This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the target protein. escholarship.org In the context of NKB research, Western blotting can be employed to measure the expression levels of the NKB precursor protein, preprotachykinin B, or its receptor, the neurokinin 3 receptor (NK3R).
The general workflow for Western blotting includes:
Sample Preparation: Extraction of proteins from cells or tissues. escholarship.org
Gel Electrophoresis: Separation of proteins based on their molecular weight. escholarship.org
Protein Transfer: Transfer of proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). escholarship.org
Blocking: Use of a blocking agent to prevent non-specific antibody binding. escholarship.org
Antibody Incubation: Incubation with a primary antibody that specifically binds to the target protein, followed by a secondary antibody that binds to the primary antibody and is linked to a detection system. escholarship.org
Detection: Visualization of the protein bands, often through chemiluminescence or fluorescence. escholarship.org
Analysis: Quantification of the protein band intensity to determine the relative amount of the target protein. escholarship.org
While specific studies detailing Western blot for beta-preprotachykinin (111-126) are not abundant in the provided search results, the technique is fundamental for validating changes in protein expression that might be suggested by mRNA analysis or for confirming the presence and quantity of related proteins like NK3R in various tissues. For example, researchers might use this technique to compare the levels of NK3R in different brain regions or under different hormonal conditions.
Hormone Measurement (e.g., LH, FSH, Estradiol) in Biological Samples
The measurement of key reproductive hormones such as Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and estradiol is fundamental to understanding the physiological role of NKB. oup.comnih.govnih.gov NKB is a critical regulator of Gonadotropin-Releasing Hormone (GnRH) secretion, which in turn controls the release of LH and FSH from the pituitary gland. oup.comnih.gov These gonadotropins then act on the gonads to stimulate sex steroid production, including estradiol. oup.com
Hormone levels in biological samples like blood serum are typically measured using highly sensitive and specific immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov These assays utilize antibodies that specifically bind to the hormone of interest, allowing for its quantification.
Table 1: Research Findings on NKB and Hormone Regulation
| Study Focus | Model/Subject | Key Findings Related to Hormone Measurement | Citation |
|---|---|---|---|
| Effect of NKB on ovarian steroid production | Zebrafish | Injection of NKB increased the production of estradiol. | oup.com |
| Interaction between NKB and kisspeptin in mediating estrogen feedback | Healthy Women | An NK3R antagonist decreased LH pulse frequency. | nih.gov |
| Role of NKB in gonadotropin secretion and ovarian follicle growth | Healthy Women | An NK3R antagonist reduced basal LH secretion and prevented rising estradiol concentrations. | nih.govconsensus.app |
| Effect of NKB on gonadotropic hormone gene expression | Nile tilapia | NKB treatment led to significant changes in LHβ and FSHβ gene expression in dispersed pituitary cell cultures. | ksdb.org |
These studies, by measuring hormones like LH, FSH, and estradiol, have provided crucial evidence for the central role of the NKB/NK3R signaling pathway in the regulation of the reproductive axis. oup.comnih.govnih.govksdb.org
Neuroanatomical Mapping and Circuitry Tracing Techniques
Understanding the function of NKB within the central nervous system requires detailed knowledge of the location of NKB-expressing neurons and their connections to other neural populations. Neuroanatomical mapping and circuitry tracing techniques are essential for this purpose. nih.govmhmedical.com
Commonly used techniques include:
Immunohistochemistry (IHC) and Immunofluorescence (IF): These methods use antibodies to visualize the location of NKB peptides or their precursor proteins within brain tissue sections. nih.govnih.gov Double-labeling immunofluorescence can be used to determine if NKB is co-expressed with other neurotransmitters or receptors in the same neuron. nih.gov For example, studies have shown that NKB neurons in the arcuate nucleus co-express kisspeptin and dynorphin. nih.gov
In Situ Hybridization (ISH): This technique uses labeled nucleic acid probes to detect and localize specific mRNA sequences, such as the mRNA for preprotachykinin-B (TAC3), within cells and tissues. nih.gov
Anterograde and Retrograde Tracing: To map the connections between NKB neurons and other brain regions, researchers use neural tracers. Anterograde tracers are taken up by the cell body and transported to the axon terminals, revealing the projection targets of the neuron. nih.gov Conversely, retrograde tracers are taken up by axon terminals and transported back to the cell body, identifying the neurons that project to a specific area.
Table 2: Findings from Neuroanatomical Studies of NKB
| Technique/Focus | Model | Key Findings | Citation |
|---|---|---|---|
| Immunocytochemistry and Anterograde Tract-Tracing | Rat | Mapped the projections of NKB neurons from the arcuate nucleus to various forebrain regions. Revealed that arcuate NKB neurons project to other NKB neurons within the arcuate nucleus, forming an interconnected network. | nih.gov |
| Double Immunofluorescence | Rat | Characterized the co-expression of preprotachykinin B with other neuropeptides in non-pyramidal neurons of the neocortex. | nih.gov |
| In Situ Hybridization | Mouse | Confirmed the co-expression of neurokinin B (Tac2) mRNA in kisspeptin neurons of the arcuate nucleus (KNDy neurons). | nih.gov |
| Immunohistochemistry | Cat | Mapped the distribution of neurokinin B in the brainstem. | dntb.gov.ua |
These mapping studies have been crucial in establishing that NKB neurons, particularly those in the arcuate nucleus, are a key component of the neural circuitry that controls GnRH release. nih.govnih.gov
Computational and Molecular Modeling of Ligand-Receptor Interactions
Computational and molecular modeling techniques are used to simulate and predict the three-dimensional structure of the NKB peptide and its interaction with the NK3R. acs.orgnih.gov These in silico methods provide valuable insights into the molecular basis of receptor activation and can guide the rational design of new drugs targeting this system. acs.orgnih.gov
Key approaches include:
Homology Modeling: When the experimental structure of a protein is unknown, a 3D model can be built based on its amino acid sequence and the known structure of a related homologous protein. nih.gov For instance, the structure of the NK3R has been modeled using the structure of rhodopsin as a template. acs.orgnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (like NKB) when it binds to a receptor to form a stable complex. acs.orgnih.gov Docking studies can help identify the key amino acid residues in the receptor's binding pocket that are crucial for interacting with the ligand. nih.gov
Cryogenic Electron Microscopy (Cryo-EM): This advanced imaging technique can determine the high-resolution structure of protein complexes, such as NKB bound to the NK3R. rcsb.org
Table 3: Insights from Molecular Modeling of the NKB-NK3R Complex
| Study Focus | Methodology | Key Findings | Citation |
|---|---|---|---|
| Modeling the NKB-NK3R complex | Homology modeling and molecular docking | Developed a 3D model of the NK3R and docked the NKB peptide to it, providing insights into the binding pocket's features. | acs.orgnih.gov |
| Structural analysis of NK3R with agonists | Cryo-EM | Determined the structure of NKB bound to the active human NK3R, revealing a conserved binding mode for the C-terminus of tachykinin peptides. | rcsb.org |
| In silico modeling of tilapia NK3R | Homology modeling and molecular docking | Identified key residues in the tilapia NK3R involved in binding to NKB and its analogue, NKF. | nih.gov |
These modeling studies have significantly advanced our understanding of how NKB and other ligands bind to and activate the NK3R, which is critical for developing selective agonists and antagonists for therapeutic purposes. acs.orgrcsb.orgacs.org
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the secondary structure of beta-Preprotachykinin (111-126) under varying solvent conditions?
- Methodological Answer: Circular Dichroism (CD) spectroscopy is the primary tool for analyzing secondary structure transitions (e.g., α-helix to β-sheet) in solvents like 1,1,1-trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS). For example, CD spectra in 100% TFE stabilize α-helical content, while SDS at 0.1% (w/v) induces β-sheet formation . Atomic Force Microscopy (AFM) complements CD by visualizing morphological changes, such as fibril assembly under copper-free conditions . Standardize protocols using PBS buffer at 37°C for time-dependent structural analyses .
Q. How do pH and temperature influence the conformational stability of beta-Preprotachykinin (111-126)?
- Methodological Answer: Structural sensitivity to pH can be assessed via CD spectroscopy across a pH range (2–10.6). At low pH, random coil conformations dominate, while neutral pH favors β-sheet assembly due to altered electrostatic interactions . Temperature studies (0–100°C) reveal reversible thermal denaturation, with β-sheet content decreasing at higher temperatures. Use controlled incubators and rapid cooling to capture intermediate states .
Q. What role do hydrophobic interactions play in beta-Preprotachykinin (111-126) aggregation?
- Methodological Answer: Hydrophobic domains drive β-sheet assembly at air-water interfaces or in lipid-rich environments. CD and AFM studies show stable β-sheet films form under hydrophobic conditions, while aqueous solutions favor random coils. Incorporate surfactants like SDS to modulate hydrophobic exposure and validate via fluorescence quenching assays .
Q. What are standard protocols for handling beta-Preprotachykinin (111-126) to minimize structural artifacts?
- Methodological Answer: Avoid prolonged sonication unless studying accelerated fibrillization. Use degassed PBS buffer to prevent oxidative damage. For reproducible results, pre-equilibrate peptide solutions at 37°C for 24 hours before CD measurements. Lyophilize samples in inert atmospheres and reconstitute in freshly prepared solvents .
Advanced Research Questions
Q. How can contradictions in solvent-induced structural transitions (e.g., TFE vs. SDS) be resolved experimentally?
- Methodological Answer: Contradictions arise from solvent-specific interactions: TFE stabilizes α-helices via hydrogen bonding, while SDS micelles promote β-sheets at low concentrations. To resolve this, perform parallel experiments with incremental solvent gradients (e.g., 0–100% TFE or 0.1–0.25% SDS) and correlate findings with molecular dynamics simulations. Validate using Nuclear Magnetic Resonance (NMR) to track residue-specific conformational changes .
Q. What experimental strategies elucidate the dual role of copper ions in beta-Preprotachykinin (111-126) aggregation and toxicity?
- Methodological Answer: Copper binding (Kd ≈ 4.5 μM) inhibits fibril formation by stabilizing non-fibrillar aggregates. Use UV-CD and visible-CD spectroscopy to monitor Cu²⁺-induced spectral shifts. Combine with MTT assays on astrocyte cultures to link structural changes (e.g., reduced β-sheet content) to cytotoxicity. AFM imaging reveals Cu²⁺-dependent morphological shifts, such as widened fibril diameters (>60 nm) .
Q. How should multi-variable experiments (pH, ions, surfactants) be designed to study beta-Preprotachykinin (111-126) interactions?
- Methodological Answer: Employ a factorial design to test combinatorial effects. For example, vary pH (2, 5, 7, 10.6), Cu²⁺ concentrations (0–2 molar equivalents), and SDS (0.1–0.25% w/v). Use multivariate statistical analysis (e.g., ANOVA) to identify synergistic/antagonistic interactions. Include control groups with chelating agents (e.g., EDTA) to confirm metal-specific effects .
Q. What is the physiological relevance of beta-Preprotachykinin (111-126) in neuropeptide signaling pathways?
- Methodological Answer: Beta-Preprotachykinin mRNA encodes neuropeptides like substance P and neurokinin A, which regulate neurotransmission and inflammation. Use RNA sequencing or CRISPR knockouts in striatal neurons to assess peptide processing. Cross-reference with proteomic data to confirm cleavage products. In vivo models (e.g., prion disease rodents) can link structural instability to pathological aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
